molecular formula C18H15ClN4O2 B2420053 1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172807-04-3

1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2420053
CAS RN: 1172807-04-3
M. Wt: 354.79
InChI Key: KFRUWVIAJUAASG-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a derivative of 1,2,3-triazole . Triazoles are a family of five-membered rings that contain three nitrogen atoms and two double bonds . They have drawn much attention in the development of potential antitumor agents .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives involves the Cu(I)-catalyzed 1,3-dipolar cycloaddition . This process transforms heterogeneous batch reactions into a homogeneous streamlined continuous flow system .


Molecular Structure Analysis

Triazoles are planar and aromatic. In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of approximately 1:2 . The 1,2,3-triazole moiety is considered to be a pharmacophore, meaning it can interact with specific biological targets .


Chemical Reactions Analysis

The 1,2,3-triazole moiety can interact with specific biological targets, making it a key component in various pharmaceuticals . It has been found to exhibit antitumor activity by tethering RNF168 to SQSTM1/P62 .


Physical And Chemical Properties Analysis

Triazoles are highly soluble in water. Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds with the triazole dione motif, such as 1,2,4-triazoles, are noted for their reactivity and utility in the synthesis of novel organic compounds. The synthesis and characterization of such compounds, including their oxidation and cycloaddition reactions, offer valuable insights into their chemical behavior and potential as intermediates in the production of more complex molecules. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione serves as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, showcasing the versatility of triazole diones in organic synthesis (Zolfigol et al., 2006).

Biological Activities

Research into triazole derivatives reveals a range of biological activities, including antimicrobial, antiprotozoal, and anticancer properties. A notable study synthesizing novel oxadiazolyl pyrrolo triazole diones demonstrates their in vitro antiprotozoal and cytotoxic activities, highlighting the potential of these compounds in developing new therapeutic agents (Dürüst et al., 2012).

Physicochemical Properties

Investigations into the solubility, thermodynamics, and partitioning processes of triazole dione derivatives in biologically relevant solvents are crucial for understanding their pharmacokinetic properties and optimizing drug formulation. For example, a study on a novel antifungal compound within the 1,2,4-triazole class examines its solubility in different solvents and the thermodynamics of its solubility and transfer processes, providing essential data for its development as a pharmaceutical agent (Volkova et al., 2020).

Materials Science Applications

Triazole derivatives also find applications in materials science, particularly in the development of photoluminescent materials and corrosion inhibitors. Their ability to form specific interactions, such as π-hole tetrel bonding, and their incorporation into polymers for electronic applications showcase the diverse utility of these compounds beyond pharmaceuticals. For instance, new photoluminescent conjugated polymers incorporating triazole units demonstrate potential for electronic applications due to their solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).

properties

IUPAC Name

3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-2-11-6-8-13(9-7-11)22-17(24)15-16(18(22)25)23(21-20-15)14-5-3-4-12(19)10-14/h3-10,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRUWVIAJUAASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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